Product packaging for Molybdenum(4+) tetrachloride(Cat. No.:CAS No. 13320-71-3)

Molybdenum(4+) tetrachloride

Cat. No.: B1676704
CAS No.: 13320-71-3
M. Wt: 237.8 g/mol
InChI Key: OYMJNIHGVDEDFX-UHFFFAOYSA-J
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Description

Significance as a Fundamental Precursor in Molybdenum Chemistry

Molybdenum(IV) tetrachloride is a key intermediate in the synthesis of numerous molybdenum-containing compounds. wikipedia.org It can be used to create organometallic complexes, catalysts, and materials with unique electronic and magnetic properties. For instance, its adducts with Lewis bases, such as MoCl₄L₂, are well-known and serve as entry points to a diverse range of molybdenum(IV) chemistry. wikipedia.org The acetonitrile (B52724) complex, MoCl₄(CH₃CN)₂, can be synthesized by the reduction of molybdenum(V) chloride with acetonitrile. wikipedia.org This complex is particularly useful as the acetonitrile ligands can be readily exchanged with other ligands, such as tetrahydrofuran (B95107) (THF), to form MoCl₄(THF)₂. wikipedia.org Furthermore, cyclopentadienylmolybdenum(IV) tetrachloride is an example of an organometallic compound derived from MoCl₄ that has applications in areas like thin film deposition and industrial chemistry. americanelements.com

Overview of Oxidation States and Coordination Environments of Molybdenum Relevant to Mo(IV)

Molybdenum is a transition metal known for its ability to exist in a wide range of oxidation states, from -4 to +6. wikipedia.org The most common and stable oxidation states are +4 and +6. wikipedia.org The chemistry of molybdenum is rich and varied, with different oxidation states favoring different coordination environments and exhibiting distinct reactivity. wikipedia.orgimoa.info

The Mo(IV) state is a crucial intermediate in many biological and industrial catalytic processes. nih.gov In biological systems, molybdenum-containing enzymes often cycle between Mo(VI), Mo(V), and Mo(IV) states to catalyze redox reactions. nih.govacs.org The coordination environment of molybdenum in these enzymes is typically characterized by oxo and sulfido ligands. imoa.info

In synthetic inorganic chemistry, the Mo(IV) oxidation state is found in a variety of coordination complexes. Molybdenum(IV) chloride itself features molybdenum centers in an octahedral geometry, with two terminal and four bridging chloride ligands in both its α (polymeric) and β (hexameric) forms. wikipedia.org The formation of adducts with the general formula MoCl₄L₂ leads to monomeric complexes with an octahedral coordination environment around the molybdenum atom. wikipedia.org

Common Oxidation States of Molybdenum and Example Compounds
Oxidation StateExample CompoundStructural Information
+2MoCl₂Exists as the hexamer Mo₆Cl₁₂. wikipedia.org
+3MoCl₃A dark red solid. wikipedia.org
+4MoCl₄A black, polymeric solid. wikipedia.org
+5MoCl₅A dark green, dimeric solid. wikipedia.org
+6MoF₆A stable hexafluoride. wikipedia.org

Challenges and Opportunities in the Synthesis and Characterization of Early Transition Metal Halides

The synthesis and characterization of early transition metal halides, including molybdenum(IV) tetrachloride, present several challenges. These compounds are often highly reactive, sensitive to air and moisture, and can be difficult to purify. nih.govrsc.org

One of the primary challenges in synthesizing MoCl₄ is the potential for contamination with other molybdenum chlorides, such as MoCl₃ and MoCl₅. nih.gov Several synthetic methods have been developed to address this issue. The dechlorination of molybdenum(V) chloride using tetrachloroethene is one route to produce the α-polymorph of MoCl₄. wikipedia.org Another method involves the direct reaction of molybdenum(V) chloride with molybdenum(III) chloride in a sealed tube at elevated temperatures. nih.gov More recent synthetic strategies have explored the use of milder reducing agents, such as dimethylphenylsilane (B1631080), for the controlled reduction of MoCl₅ to MoCl₄. rsc.org

Characterization of these compounds also requires specialized techniques due to their sensitivity and often polymeric nature. X-ray crystallography is a powerful tool for determining the solid-state structure, and has been used to identify the polymeric and hexameric forms of MoCl₄. wikipedia.orgnih.gov Spectroscopic methods, such as UV-Vis and IR spectroscopy, provide valuable information about the electronic structure and bonding within these complexes.

Despite the challenges, the study of early transition metal halides continues to offer significant opportunities. The development of new synthetic routes to these fundamental precursors can open doors to novel catalytic systems and advanced materials. nih.govacs.org For example, the synthesis of highly reactive forms of tungsten tetrachloride, a related early transition metal halide, has been shown to be a valuable synthon for further chemical transformations. acs.org The exploration of the reactivity of these halides with a variety of ligands continues to be a fruitful area of research, leading to the discovery of new coordination complexes with interesting properties and potential applications. rsc.org

Synthetic Methods for Molybdenum(IV) Tetrachloride
ReactantsConditionsProduct FormReference
2 MoCl₅ + C₂Cl₄-α-MoCl₄ wikipedia.org
MoCl₅ + MoCl₃250 °C, sealed tubeMoCl₄ nih.gov
2 MoCl₅ + 5 CH₃CN-MoCl₄(CH₃CN)₂ wikipedia.org
MoCl₅ + PhMe₂SiHToluene (B28343)MoCl₄ rsc.org

Structure

2D Structure

Chemical Structure Depiction
molecular formula Cl4Mo B1676704 Molybdenum(4+) tetrachloride CAS No. 13320-71-3

Properties

CAS No.

13320-71-3

Molecular Formula

Cl4Mo

Molecular Weight

237.8 g/mol

IUPAC Name

tetrachloromolybdenum

InChI

InChI=1S/4ClH.Mo/h4*1H;/q;;;;+4/p-4

InChI Key

OYMJNIHGVDEDFX-UHFFFAOYSA-J

SMILES

[Cl-].[Cl-].[Cl-].[Cl-].[Mo+4]

Canonical SMILES

Cl[Mo](Cl)(Cl)Cl

Appearance

Solid powder

Other CAS No.

13320-71-3

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

Molybdenum tetrachloride

Origin of Product

United States

Synthetic Methodologies for Molybdenum Iv Tetrachloride and Its Adducts

Direct Synthesis Routes to Binary MoCl₄

Direct synthesis of MoCl₄ primarily involves the reduction of the higher oxidation state molybdenum(V) pentachloride (MoCl₅). These methods require careful control of reaction conditions to prevent over-reduction to lower molybdenum chlorides.

A common strategy for preparing MoCl₄ is the dechlorination of MoCl₅ using various reducing agents.

One established method for the synthesis of α-molybdenum tetrachloride involves the dechlorination of molybdenum(V) pentachloride with tetrachloroethene. wikipedia.org The reaction proceeds as follows:

2 MoCl₅ + C₂Cl₄ → 2 MoCl₄ + C₂Cl₆

This reaction provides a direct route to the α-polymorph of MoCl₄. wikipedia.org The choice of a halogenated solvent like tetrachloroethene is crucial as it acts as both the reducing agent and the reaction medium.

Precise control over stoichiometry and reaction conditions is essential when reducing higher molybdenum chlorides to prevent the formation of undesired byproducts such as molybdenum(III) chloride (MoCl₃).

A facile and efficient method for the synthesis of MoCl₄ involves the stoichiometric reduction of MoCl₅ using organosilanes. rsc.org Specifically, the addition of one equivalent of dimethylphenylsilane (B1631080) to a suspension of MoCl₅ in toluene (B28343) results in the immediate precipitation of MoCl₄ with the evolution of hydrogen gas. rsc.org

MoCl₅ + PhMe₂SiH → MoCl₄ + PhMe₂SiCl + ½ H₂

This method offers a clean and quantitative yield of MoCl₄. rsc.org

The reaction using dimethylphenylsilane is sensitive to the reaction conditions. While the initial reduction to MoCl₄ is rapid, vigorous stirring can promote further reduction to MoCl₃ if an excess of the organosilane is present or if the reaction is allowed to proceed for an extended period. rsc.org Therefore, careful control of the stoichiometry and reaction time is critical to isolate pure MoCl₄. The primary byproducts of this reaction are dimethylphenylsilyl chloride and hydrogen gas, which are relatively easy to manage and separate from the solid MoCl₄ product. rsc.org

Controlled Reductions of Higher Molybdenum Chlorides

Synthesis of Molybdenum(IV) Tetrachloride Coordination Adducts

Molybdenum(IV) tetrachloride readily forms coordination adducts with various Lewis bases. These adducts are often more stable and soluble than the binary halide, making them valuable synthons in their own right.

A common route to these adducts is the reduction of MoCl₅ in the presence of the coordinating ligand. For instance, the reduction of MoCl₅ with acetonitrile (B52724) yields the bis(acetonitrile) adduct, MoCl₄(CH₃CN)₂. wikipedia.orgwikipedia.org This complex can then be used to synthesize other adducts via ligand exchange reactions. For example, reacting MoCl₄(CH₃CN)₂ with tetrahydrofuran (B95107) (THF) produces MoCl₄(THF)₂. wikipedia.org

Another approach involves the direct reaction of MoCl₅ with an excess of a ligand that also acts as a reducing agent. For example, thio- and seleno-ethers can react with MoCl₅ to produce Mo(IV) complexes of the type [MoCl₄(L)₂]. rsc.org

Furthermore, the reduction of MoCl₅ with metallic tin in diethyl ether provides a convenient route to the tetrachlorobis(diethyl ether)molybdenum(IV) complex, [MoCl₄(OEt₂)₂]. researchgate.net Similarly, 1,2-dimethoxyethane (B42094) (dme) adducts, such as MoCl₄(dme), can be synthesized through improved procedures. rsc.org These ether adducts are valuable starting materials for a range of synthetic applications. rsc.org

The synthesis of a liquid Mo precursor, MoCl₄(THD)(THF), has also been reported, starting from MoCl₅ and 2,2,6,6-tetramethyl-3,5-heptanedione (THD). aip.org

Preparation via Reduction of Molybdenum(V) Precursors in Coordinating Solvents

The reduction of the more common Molybdenum(V) chloride (MoCl₅) is a widely employed method for accessing Molybdenum(IV) tetrachloride complexes. This approach utilizes various reducing agents in the presence of coordinating ether solvents, which trap the newly formed MoCl₄ as stable adducts.

Coordinating ether solvents can themselves act as reducing agents for Molybdenum(V) chloride, although the reactions can sometimes be complex. More commonly, they serve as the reaction medium and stabilizing ligand for reductions carried out by other reagents. The resulting ether adducts are valuable starting materials for a range of synthetic applications. rsc.orgresearchgate.net

The bis(diethyl ether) adduct, MoCl₄(OEt₂)₂, is a notable example. rsc.orgresearchgate.net It can be prepared through the reduction of MoCl₅ in diethyl ether. researchgate.net Similarly, the 1,2-dimethoxyethane (dme) adduct, MoCl₄(dme), can be synthesized, and improved procedures for its preparation have been developed. rsc.org The lability of the coordinated ether ligands in these complexes allows for facile ligand substitution, making them versatile synthons in inorganic and organometallic chemistry. researchgate.net

PrecursorSolvent/LigandProductReference
MoCl₅Diethyl Ether (Et₂O)MoCl₄(OEt₂)₂ researchgate.net
MoCl₅1,2-Dimethoxyethane (dme)MoCl₄(dme) rsc.org

Metallic reductants are frequently used for the clean and efficient reduction of Molybdenum(V) chloride to Molybdenum(IV) tetrachloride etherates. Tin powder has proven to be a convenient and effective reducing agent for this transformation. researchgate.netwikimedia.org

The reduction of a solution of MoCl₅ in diethyl ether using tin powder provides a convenient route to tetrachlorobis(diethyl ether)molybdenum(IV), [MoCl₄(OEt₂)₂]. researchgate.netresearchgate.net This method is advantageous as it often proceeds under mild conditions and can be performed on a practical scale. The reaction involves the two-electron reduction of Mo(V) to Mo(IV) by metallic tin.

Reaction Scheme: 2 MoCl₅ + Sn → 2 MoCl₄ + SnCl₂

In the presence of diethyl ether, the product is isolated as the [MoCl₄(OEt₂)₂] adduct. This complex serves as a gateway to other molybdenum(IV) compounds. researchgate.netresearchgate.net

Molybdenum PrecursorReducing AgentSolventProductReference
MoCl₅Tin (Sn) powderDiethyl Ether (Et₂O)[MoCl₄(OEt₂)₂] researchgate.netwikimedia.org

Ligand Exchange and Substitution Reactions from Existing MoCl₄ Adducts

The ether adducts of Molybdenum(IV) tetrachloride, such as [MoCl₄(OEt₂)₂] and the analogous tetrahydrofuran (THF) complex [MoCl₄(THF)₂], are valuable platforms for synthesizing a wider range of Mo(IV) complexes through ligand exchange reactions. The weakly bound ether ligands are readily displaced by stronger donor ligands like phosphines or by alkoxide groups. researchgate.netresearchgate.net

The substitution of ether ligands in [MoCl₄(OEt₂)₂] with phosphine (B1218219) ligands provides access to stable phosphine adducts of Molybdenum(IV) tetrachloride. For instance, treatment of [MoCl₄(OEt₂)₂] with trimethylphosphine (B1194731) (PMe₃) results in the formation of the tris(trimethylphosphine) adduct, [MoCl₄(PMe₃)₃]. researchgate.netresearchgate.net This reaction demonstrates the lability of the ether ligands and the stronger coordinating ability of phosphines.

Starting ComplexReagentProductReference
[MoCl₄(OEt₂)₂]Trimethylphosphine (PMe₃)[MoCl₄(PMe₃)₃] researchgate.netresearchgate.net

The reaction of Molybdenum(IV) tetrachloride adducts with alkali metal alkoxides can lead to the formation of molybdenum(IV) alkoxide complexes. The synthesis of tetrakis(tert-butoxy)molybdenum(IV), [Mo(OtBu)₄], has been reported via the treatment of a MoCl₄ etherate with lithium tert-butoxide (LiOtBu). researchgate.netresearchgate.net

However, the outcome of these reactions can be highly sensitive to the reaction conditions and the specific alkoxide used. For example, the reaction of [MoCl₄(THF)₂] with sodium or lithium tert-butoxide (NaOtBu or LiOtBu) has been found to not result in a simple metathetic ligand exchange. Instead, it leads to a disproportionation reaction, yielding the dinuclear Mo(III) complex [(tBuO)₃Mo≡Mo(OtBu)₃] and a paramagnetic Mo(V) species, [Mo(OtBu)₅]. nih.govacs.org This highlights the complex reactivity of Mo(IV) centers and the influence of the ligand environment on their stability. nih.gov An earlier report suggested the formation of [Mo(OtBu)₄] from [MoCl₄(THF)₂] and LiOtBu, but this was based on limited characterization. acs.org

Starting ComplexReagentReported ProductNotesReference
[MoCl₄(OEt₂)₂]Lithium tert-butoxide (LiOtBu)[Mo(OtBu)₄]High yield reported. researchgate.netresearchgate.net
[MoCl₄(THF)₂]Lithium tert-butoxide (LiOtBu) / Sodium tert-butoxide (NaOtBu)[(tBuO)₃Mo≡Mo(OtBu)₃] + [Mo(OtBu)₅]Disproportionation occurs rather than simple substitution. nih.govacs.org

Advanced Structural Characterization and Electronic Structure Theory of Molybdenum Iv Tetrachloride

Polymorphism and Solid-State Structures

Molybdenum(IV) tetrachloride exhibits polymorphism, existing in two distinct solid-state structures known as the alpha (α) and beta (β) polymorphs. wikipedia.orgassignmentpoint.com

Alpha Polymorph: Polymeric Architectures

The α-polymorph of Molybdenum(IV) tetrachloride adopts a polymeric structure. wikipedia.orgassignmentpoint.com In this arrangement, the MoCl₄ units are linked together to form extended chains. This polymeric architecture is a key feature distinguishing it from its beta counterpart. wikipedia.org

Beta Polymorph: Hexameric Structures

In contrast to the alpha form, the β-polymorph of Molybdenum(IV) tetrachloride is characterized by a hexameric structure. wikipedia.orgassignmentpoint.com This means that six MoCl₄ units associate to form a discrete, larger molecule. Heating the α-polymorph in a sealed container with molybdenum pentachloride can induce its conversion to the β-polymorph. wikipedia.org

Molecular Structures of Mo(IV) Tetrachloride Adducts

Molybdenum(IV) tetrachloride readily forms adducts with Lewis bases, with the general formula MoCl₄L₂, where L represents the Lewis base. wikipedia.org The study of these adducts provides further insight into the structural chemistry of Mo(IV).

Geometric Configurations (e.g., Trans in Diethyl Ether Adducts)

A well-studied example is the bis(diethyl ether) adduct, MoCl₄(OEt₂)₂. X-ray crystallography studies have revealed that this complex preferentially adopts a trans geometric configuration. rsc.orgresearchgate.net In this arrangement, the two diethyl ether ligands occupy positions opposite to each other in the octahedral coordination sphere around the molybdenum atom. rsc.org This trans geometry is a common feature in related adducts. researchgate.net

Bond Lengths and Angles Analysis from X-ray Crystallography

X-ray crystallography provides precise data on the bond lengths and angles within these adducts, offering a detailed view of their molecular structure. For the trans-MoCl₄(OEt₂)₂ adduct, the bond lengths between the molybdenum and chlorine atoms are in a narrow range, while the angles between the chlorine atoms deviate slightly from the ideal 90° of a perfect octahedron. rsc.org

Detailed structural parameters for selected Molybdenum(IV) tetrachloride adducts are presented below.

Selected Bond Lengths (Å) for trans-MoCl₄(OEt₂)₂
Bond Length (Å)
Mo(1)-Cl(1)2.3567(4)
Mo(1)-Cl(2)2.3611(4)

Data sourced from crystallographic analysis of the diethyl ether adduct. rsc.org

Selected Bond Angles (°) for trans-MoCl₄(OEt₂)₂
Angle Degree (°)
Cl(1)-Mo(1)-Cl(2)91.412(18)
Cl(1)-Mo(1)-Cl(2)¹88.588(18)
Cl(2)-Mo(1)-Cl(2)¹180.0

Symmetry transformation used to generate equivalent atoms: 1-x, -y+1/2, -z+1. rsc.org

Analysis of other adducts, such as with dimethyl sulfone (MoCl₄(Me₂SO₂)₂), shows similar Mo-Cl bond lengths, typically ranging from approximately 2.35 Å to 2.37 Å, underscoring the consistency of the Mo-Cl bond within this class of compounds. unipi.it

Electronic Structure and Bonding Analysis

The electronic structure and nature of chemical bonding in molybdenum(IV) tetrachloride have been the subject of advanced theoretical investigations. These studies, employing a range of computational quantum chemistry methods, provide deep insights into the molecule's stability, reactivity, and electronic properties.

Application of Density Functional Theory (DFT)

Density Functional Theory (DFT) has proven to be a powerful tool for elucidating the structural and electronic characteristics of molybdenum(IV) tetrachloride and its derivatives. DFT calculations are used to predict molecular geometries, reaction energetics, and spectroscopic properties, offering a plausible view of experimental outcomes. For instance, DFT calculations have been successfully used to determine the optimized geometries of MoCl₄ complexes, such as trans-[MoCl₄(L)₂] (where L is a ligand like dimethyl sulfide (B99878) or tetrahydrofuran), providing computed bond lengths and angles that are in good agreement with experimental data from X-ray crystallography. rsc.orgresearchgate.netnih.gov These computational studies also assist in understanding reaction pathways, for example, by modeling the intermediates and transition states in reactions involving MoCl₄. unipi.it

Furthermore, DFT has been employed to investigate the thermodynamics of various reactions, such as the dissociation of molybdenum pentachloride to molybdenum(IV) tetrachloride. aip.org By incorporating specific functionals and corrections, like the DFT+U method, researchers can account for electron correlation effects in the d-orbitals of the molybdenum atom, leading to more accurate energy predictions. aip.org

For heavy elements like molybdenum, relativistic effects become significant and must be considered for accurate theoretical predictions. These effects arise from the high velocity of core electrons, which leads to a relativistic contraction of s and p orbitals and an expansion of d and f orbitals. This, in turn, influences chemical bonding, molecular properties, and reactivity.

To account for these phenomena, sophisticated relativistic quantum chemical methods are employed. The exact two-component (X2C) Hamiltonian is a state-of-the-art approach that provides a computationally efficient yet highly accurate way to include relativistic effects. aip.orgarxiv.orgscm.com The X2C method decouples the four-component Dirac equation into two-component equations for electrons and positrons, effectively capturing the essential relativistic contributions to the electronic structure. aip.orgscm.com This method has been shown to reproduce the results of more computationally demanding four-component Dirac-Coulomb calculations for a variety of molecular properties. aip.org

Another important relativistic method is the Dirac-Slater method , a four-component approach based on the Dirac equation and Slater's Xα exchange potential. This method has been used to calculate the electronic structure of various heavy element halide complexes, providing insights into charge density distributions and bonding. iaea.orgosti.gov The inclusion of these relativistic Hamiltonians is crucial for accurately predicting properties like ionization potentials, electron affinities, and bond energies in molybdenum compounds. aip.org

Theoretical calculations provide significant insights into the stability of the Mo-Cl bond and the degree of covalence in molybdenum(IV) tetrachloride. Relativistic effects play a crucial role here; for instance, the relativistic stabilization and contraction of the ns atomic orbitals and the expansion of the (n-1)d orbitals of molybdenum increase the covalency and stability of bonds with ligands. aip.org

Molecular Orbital (MO) Theory Interpretations of Bonding

Molecular Orbital (MO) theory provides a framework for understanding the electronic structure and bonding in MoCl₄ by describing how atomic orbitals on molybdenum and chlorine combine to form molecular orbitals that extend over the entire molecule. In its tetrahedral geometry, the d-orbitals of the Mo⁴⁺ ion (a d² system) are central to its bonding and electronic properties. researchgate.netresearchgate.net

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are of particular interest as they govern the molecule's reactivity. In related molybdenum complexes, the HOMO and LUMO can have significant metal d-orbital character. For example, in a dimeric molybdenum complex, the HOMO was shown to have σ character, indicating a Mo-Mo single bond. nii.ac.jp For monomeric MoCl₄, the two d-electrons of Mo⁴⁺ occupy the lowest available molecular orbitals derived from the metal d-orbitals. The precise ordering and energy of these orbitals determine the electronic ground state of the molecule. researchgate.net The interaction between the metal d-orbitals and the ligand p-orbitals leads to the formation of bonding and antibonding MOs, and the energy gap between them is a key factor in the compound's stability and color.

Investigation of Ground State Electronic Configurations (e.g., Singlet Ground State)

Molybdenum(IV) tetrachloride, with its Mo⁴⁺ ion having a 4d² electronic configuration, can theoretically exist in either a singlet (all electrons spin-paired, S=0) or a triplet (two unpaired electrons, S=1) ground state. researchgate.netwikipedia.org Theoretical calculations are essential for determining which state is energetically more favorable.

Studies on related molybdenum tetrahalides, such as MoF₄ and WCl₄, have indicated a triplet (³A₂) ground state in a tetrahedral configuration. researchgate.net However, for some tungsten complexes, a singlet ground state was found to be the most stable. researchgate.net The relative energies of the singlet and triplet states are influenced by a delicate balance of factors, including the ligand field strength, electron-electron repulsion, and exchange energy. In some dimeric molybdenum complexes, a singlet ground state (S=0) is found to be significantly more stable than the triplet state, which is consistent with their diamagnetic nature observed experimentally. nii.ac.jp For monomeric MoCl₄, ab initio calculations have suggested that the ground state is a triplet, which is consistent with its paramagnetic behavior at ambient conditions. researchgate.netresearchgate.net

Electron Localization Function (ELF) Studies

The Electron Localization Function (ELF) is a powerful theoretical tool used to visualize and analyze chemical bonding in molecules. psu.edu It provides a measure of the probability of finding an electron in the vicinity of a reference electron with the same spin. ELF values range from 0 to 1, where high values (close to 1) correspond to regions of high electron localization, such as covalent bonds, lone pairs, and atomic cores.

ELF analysis allows for a clear, visual distinction between different types of chemical bonds (covalent, ionic, metallic) and non-bonding electron pairs. psu.edu In a molecule like MoCl₄, an ELF analysis would map out the regions of electron localization. The core shells of the molybdenum and chlorine atoms would appear as regions of high ELF. The bonding regions between Mo and Cl atoms would also be visualized. The shape and population of these localization domains provide quantitative insights into the nature of the bonds. For instance, a more shared, covalent Mo-Cl bond would have a well-defined localization domain between the two atomic cores, whereas a more ionic interaction would show localization primarily around the chlorine atom, corresponding to its lone pairs. psu.eduresearchgate.net

In studies of complex molybdenum clusters, ELF analysis has been used to identify and characterize Mo-Mo and Mo-ligand bonds, separating the core domains from the valence domains and quantifying the delocalized nature of the bonding within the cluster core. psu.edu

Magnetic Properties of Molybdenum(IV) Tetrachloride Complexes

The magnetic properties of molybdenum(IV) tetrachloride and its adducts are a direct consequence of its d² electron configuration, which gives rise to paramagnetism. The specific magnetic behavior is influenced by the local coordination environment of the molybdenum atom and the effects of spin-orbit coupling.

Paramagnetic Characteristics

Molybdenum(IV) tetrachloride is an inorganic compound that exists in two polymorphic forms, both of which are dark-colored paramagnetic solids. wikipedia.org This paramagnetic nature is retained in its various complexes. For instance, the ether complex, tetrachlorobis(diethyl ether)molybdenum(IV), is a beige, paramagnetic solid. wikipedia.org The paramagnetism in these Mo(IV) compounds arises from the presence of unpaired electrons in the 4d orbitals of the molybdenum atom.

The magnetic susceptibility of several adducts, such as MoCl₄·2py and MoCl₄·2THF, has been reported. cdnsciencepub.com For MoCl₄·2THT, magnetic susceptibility measurements at various temperatures are consistent with a distorted octahedral field geometry. cdnsciencepub.com The data indicate a ³T₁g ground state for the Mo⁴⁺ ion. cdnsciencepub.com A characteristic feature observed is the slight decrease in the effective magnetic moment (µeff) as the temperature is lowered, which is an expected behavior for an ion with a ³T₁g ground state due to spin-orbit coupling effects. cdnsciencepub.com

CompoundMagnetic BehaviorInferred Ground StateSource
α-MoCl₄Paramagnetic- wikipedia.org
β-MoCl₄Paramagnetic- wikipedia.org
MoCl₄(OEt₂)₂Paramagnetic- wikipedia.org
MoCl₄·2THTParamagnetic³T₁g cdnsciencepub.com

Measurements via SQUID Magnetometry

The magnetic properties of molybdenum(IV) tetrachloride complexes, such as the 1,2-dimethoxyethane (B42094) (dme) adducts, have been investigated using Superconducting Quantum Interference Device (SQUID) magnetometry. researchgate.netrsc.org This highly sensitive technique is ideal for characterizing the magnetic susceptibility of paramagnetic materials.

In a typical experimental setup, SQUID magnetometry measurements are performed using a device like a 7 Tesla Quantum Design Superconducting Quantum Interference Device (MPMS3). rsc.org For air-sensitive compounds like MoCl₄(dme), samples of approximately 65 mg are loaded into a capsule within an argon-filled glovebox. rsc.org The sealed capsule is then transferred to the MPMS for temperature-dependent susceptibility measurements, which can be conducted at temperatures as low as 2 K. rsc.org These measurements provide precise data on the magnetic moment of the complex as a function of temperature, allowing for a detailed analysis of its electronic structure. researchgate.netrsc.orgrsc.org

Influence of Spin-Orbit Coupling on Magnetic Moments

Spin-orbit coupling, the interaction between an electron's spin and its orbital angular momentum, plays a significant role in determining the precise magnetic moments of molybdenum(IV) complexes. rsc.org Theoretical studies on MoCl₄ show that while it possesses a tetrahedral equilibrium configuration with a ³A₂ orbital electronic state, the inclusion of spin-orbit interaction changes the ground state to a threefold degenerate ³T₂ spin-orbit state, which is subject to a weak Jahn-Teller effect. researchgate.net

ComplexRelative Magnetic MomentPrimary Reason for DifferenceSource
MoCl₄(dme)HigherGreater spin-orbit coupling in tungsten quenches the orbital contribution more effectively. rsc.org
WCl₄(dme)Lower rsc.org

Coordination Chemistry of Molybdenum Iv Tetrachloride

Reactions with Lewis Bases and Ligand Adduct Formation

Molybdenum(IV) tetrachloride (MoCl₄) is an effective Lewis acid, readily reacting with a range of Lewis bases to form stable adducts. These reactions are fundamental to the exploration of molybdenum(IV) chemistry, providing access to monomeric complexes from the polymeric structure of solid MoCl₄. wikipedia.org The general reaction involves the cleavage of chloride bridges in the polymeric solid and the coordination of neutral donor ligands (L) to the molybdenum center, typically resulting in octahedral complexes with the general formula MoCl₄L₂. wikipedia.org

Formation of MoCl₄L₂ Complexes (L = Neutral Donor Ligands)

The interaction of molybdenum(IV) tetrachloride with neutral donor ligands is a primary method for its solubilization and for the synthesis of molecular derivatives. The resulting adducts are often used as starting materials for further reactions.

Molybdenum(IV) tetrachloride readily forms stable, six-coordinate octahedral complexes with various nitrogen-containing ligands.

Acetonitrile (B52724): The acetonitrile adduct, MoCl₄(CH₃CN)₂, is a key synthon in molybdenum chemistry. It can be prepared by the reduction of molybdenum(V) chloride with acetonitrile. wikipedia.org This complex serves as a convenient starting material for ligand exchange reactions, where the coordinated acetonitrile molecules can be easily displaced by other ligands. wikipedia.org For instance, molybdenum(IV) dithiocarboxylate complexes can be synthesized from MoCl₄(NCCH₃)₂. 525solutions.com

Bipyridine and Phenanthroline: Bidentate nitrogen donors like 2,2'-bipyridine (B1663995) (bipy) and 1,10-phenanthroline (B135089) (phen) react with molybdenum(IV) precursors to form chelate complexes. For example, the complex MoCl₄(bipy) has been synthesized and used as a precursor for other molybdenum species. nih.gov Similarly, complexes with phenanthroline, such as (phenH)[MoCl₄(phen)], have been reported, highlighting the rich reactivity of Mo(IV) with these aromatic diimines. nih.gov The reaction of MoOCl₄ with bipyridyl and phenanthroline can also lead to reduction, forming oxomolybdenum(V) complexes. uni-muenchen.de Another related complex, MoCl₄L₂ where L is the monodentate nitrogen donor quinoxaline, has been prepared from MoCl₄, resulting in a cis-MoCl₄N₂ octahedral system. researchgate.net

Table 1: Molybdenum(IV) Tetrachloride Complexes with Nitrogen Donor Ligands

Compound Formula Ligand Name Ligand Type
MoCl₄(CH₃CN)₂ Acetonitrile Monodentate
MoCl₄(bipy) 2,2'-Bipyridine Bidentate
(phenH)[MoCl₄(phen)] 1,10-Phenanthroline Bidentate

Ethereal solvents are commonly used in molybdenum chemistry, and they form stable adducts with molybdenum(IV) tetrachloride.

Tetrahydrofuran (B95107) (THF): The tetrahydrofuran adduct, MoCl₄(THF)₂, is one of the most widely used starting materials in molybdenum chemistry. researchgate.netarizona.edu It is typically prepared by ligand exchange from the acetonitrile complex or by direct reduction of higher-valent molybdenum chlorides in THF. wikipedia.org Its utility is demonstrated in its reaction with various reagents to form a wide range of derivatives, including imido complexes and triamidoamine complexes. researchgate.netresearchgate.net

Diethyl Ether (Et₂O): The diethyl ether complex, MoCl₄(Et₂O)₂, is another important precursor. It can be synthesized by the reduction of molybdenum(V) chloride with metallic tin in diethyl ether. wikipedia.org This beige, paramagnetic solid is a convenient entry point for synthesizing other Mo(IV) adducts, as the ether ligands are labile. wikipedia.orgwikipedia.org For example, it can be readily converted to MoCl₄(THF)₂ by treatment with THF. wikipedia.org

1,2-Dimethoxyethane (B42094) (DME): The bidentate ether 1,2-dimethoxyethane forms the chelate complex MoCl₄(DME). wikipedia.org This adduct can be prepared conveniently from MoCl₅ and DME and features a distorted octahedral geometry. wikipedia.org

Table 2: Molybdenum(IV) Tetrachloride Complexes with Oxygen Donor Ligands

Compound Formula Ligand Name Ligand Type
MoCl₄(THF)₂ Tetrahydrofuran Monodentate
MoCl₄(Et₂O)₂ Diethyl Ether Monodentate

Phosphine (B1218219) ligands also react with molybdenum(IV) tetrachloride, although the stoichiometry can differ from the typical L₂ adducts.

Trimethylphosphine (B1194731) (PMe₃): The reaction of MoCl₄(Et₂O)₂ with trimethylphosphine (PMe₃) does not yield the expected MoCl₄(PMe₃)₂ but instead produces MoCl₄(PMe₃)₃ in high yield. wikipedia.org This demonstrates the ability of the molybdenum(IV) center to accommodate a higher coordination number with certain donor ligands.

Table 3: Molybdenum(IV) Tetrachloride Complex with a Phosphorus Donor Ligand

Compound Formula Ligand Name Ligand Type

Synthesis of Organometallic Molybdenum(IV) Species

Molybdenum(IV) tetrachloride and its adducts are crucial precursors for the synthesis of organometallic compounds, where a direct carbon-molybdenum bond is formed.

Molybdenocene dichloride, (η⁵-C₅H₅)₂MoCl₂ or Cp₂MoCl₂, is a classic organometallic sandwich complex with significant applications, including as an anticancer agent. nih.gov Its synthesis can be achieved starting from molybdenum(IV) sources.

A direct synthesis involves the reaction of molybdenum(IV) chloride with cyclopentadiene. smolecule.com Another common method is the reaction of MoCl₄ with a cyclopentadienylating agent, such as the lithium salt of cyclopentadienide, which can be generated in situ. nih.gov This method is also used for preparing substituted molybdenocene dichlorides, where functionalized cyclopentadienyl (B1206354) ligands are reacted with MoCl₄ to produce derivatives with modified properties. nih.gov The resulting Cp₂MoCl₂ has a pseudo-tetrahedral or "clamshell" geometry. nih.gov

Reactions with Thiolates and Thiolate Ligands

Molybdenum(IV) tetrachloride serves as a precursor for the synthesis of various molybdenum(IV) thiolate complexes. The reaction pathways and resulting products are influenced by the nature of the thiolate ligand and the reaction conditions.

Research into the reactivity of molybdenum complexes has demonstrated that bidentate ligands containing at least one thiolate functional group readily react with molybdenum centers. nbu.ac.in While many studies begin with higher oxidation state molybdenum compounds that are subsequently reduced, the direct reaction of Mo(IV) precursors with thiolates is a key synthetic route. For instance, molybdenum(IV) complexes can be synthesized by reacting Mo(IV) precursors with sterically hindered thiolate ligands. rsc.org

An example of related reactivity involves the reduction of molybdenum(V) species. The air-stable Mo(V) metallocene, [Cp2MoCl2]BF4, undergoes a reduction to the Mo(IV) metallocene, Cp2MoCl2, in the presence of water. acs.org This Mo(IV) species can then react with thiolates. For example, reactions with lithium or sodium thiolates (like LiSC6H4Me-4 and NaSMe) can lead to the formation of dithiolate complexes. acs.org

Furthermore, molybdenum-thiolate complexes have shown cooperative reactivity between the metal center and the sulfur atom. researchgate.net This has been explored in the context of catalysis, such as the transfer hydrogenation of nitriles. researchgate.net In these systems, the interaction between molybdenum and the sulfur ligand is crucial for activating substrates. researchgate.net

While direct reactions of MoCl4 with simple alkyl or aryl thiolates are less detailed in the provided context, the synthesis of related Mo(IV) complexes from precursors like [MoCl4(SEt2)2] highlights the accessibility of this oxidation state. rsc.orgbohrium.com Reactions of MoOCl4 with molecules like 4-phenylimidazole-2-thiol and 2-mercaptopyridine (B119420) also result in the formation of Mo-S bonds, although in these specific cases, oxo-abstraction and the formation of oxo-molybdenum species are observed. researchgate.net

Table 1: Examples of Molybdenum(IV) Thiolate and Related Complexes

Precursor Thiolate/Thiol Ligand Resulting Complex Type Reference
[MoCl4(SEt2)2] N-heterocyclic carbenes (ligand exchange) [MoCl4(NHC)(SEt2)] rsc.orgbohrium.com
MoOCl4 4-phenylimidazole-2-thiol Mo-S bonded oxo-complexes researchgate.net
MoOCl4 2-mercaptopyridine Mo-S bonded oxo-complexes researchgate.net

Multinuclear and Polymeric Mo(IV) Chloride Complexes

Molybdenum(IV) tetrachloride has a strong propensity to form multinuclear structures, both in the solid state and in solution. This is primarily driven by the formation of chloride bridges.

Formation of Dimeric and Oligomeric Structures in Solution and Solid State

In the solid state, Molybdenum(IV) tetrachloride exists in two different polymorphic forms. wikipedia.org The α-polymorph is a polymeric structure, while the β-polymorph is a hexamer. wikipedia.org In both of these structures, the molybdenum centers are linked together, forming an extended network or a discrete oligomer. wikipedia.org This inherent tendency to oligomerize is a fundamental characteristic of MoCl4. The conversion between these forms can be induced by heating the α-polymorph in a sealed container with molybdenum pentachloride, which yields the β-polymorph. wikipedia.org

The formation of dimeric and larger clusters is not limited to the binary halide. Molybdenum(IV) can form polynuclear oxo-chloro complexes. For example, a tetrameric complex with the formula [Mo4O4Cl4(μ2-OEt)4(HOEt)2(μ3-O)2] has been synthesized from a chloromolybdenum ethoxide precursor. researchgate.net This demonstrates the capability of Mo(IV) to assemble into larger, well-defined clusters where bridging is provided by both chloride and other ligands like alkoxides and oxides.

While the specific behavior of MoCl4 in solution leading to dimers or oligomers is complex and can be influenced by the solvent, related systems provide insight. Studies on Mo(VI) in hydrochloric acid have shown the formation of various dimeric species, such as HMo2O5Cl2+, at higher molybdenum concentrations. acs.org Although this pertains to a higher oxidation state, it underscores the tendency of molybdenum chlorides to dimerize in solution. The formation of adducts, such as MoCl4L2 where L is a Lewis base, is a common reaction, and these monomers can be precursors to bridged multinuclear complexes. wikipedia.org

Table 2: Oligomeric and Polymeric Forms of Molybdenum(IV) Chloride

Complex/Polymorph Structural Description State Bridging Ligands Reference
α-MoCl4 Polymeric chain Solid Chloride wikipedia.org
β-MoCl4 Hexameric cluster Solid Chloride wikipedia.org

Bridging Ligand Architectures

The architecture of multinuclear molybdenum(IV) complexes is defined by the ligands that bridge the metal centers. The most common bridging ligand in the chemistry of MoCl4 is the chloride ion itself.

In both the α- and β-polymorphs of solid MoCl4, each molybdenum atom is part of an octahedral coordination environment. wikipedia.org This environment consists of two chloride ligands that are in terminal positions and four chloride ligands that act as doubly bridging ligands, connecting to adjacent molybdenum centers. wikipedia.org This bridging chloride framework is fundamental to the structure of the binary tetrachloride.

Chloride bridges are also found in related molybdenum complexes of different oxidation states, which provides a comparative context. For example, dimeric Mo(V) complexes like [{MoOCl2(SMe2)}2(μ-Cl)2] feature two chloride ions bridging the two metal centers. rsc.org

Beyond simple chloride bridges, more complex bridging architectures are known. In the realm of organometallic and coordination chemistry, various organic ligands can bridge two or more metal centers. While not always involving Mo(IV), these structures illustrate the possibilities. For instance, paddlewheel dinuclear molybdenum(II) complexes feature bridging carboxylate or similar ligands. rsc.org In more exotic clusters, even a carbide ligand can act as a bridge. A molybdenum-iron-sulfur cluster has been synthesized where a carbide ligand is in a μ4-bridging mode, connecting to three iron atoms and one molybdenum atom. nih.govacs.org The CO ligand in this same cluster was found to bridge an Fe and a Mo atom. nih.govacs.org These examples, although not starting from MoCl4, highlight the diverse range of bridging possibilities in molybdenum chemistry.

Table 3: Compound Names Mentioned in the Article

Compound Name Chemical Formula
Molybdenum(IV) tetrachloride MoCl4
Molybdenum(V) tetrachloride oxide MoOCl4
Molybdenum pentachloride MoCl5
Lithium p-tolylthiolate LiSC6H4Me-4
Sodium methanethiolate NaSMe
Diethyl sulfide (B99878) SEt2
4-phenylimidazole-2-thiol C9H8N2S
2-mercaptopyridine C5H5NS
[Cp2MoCl2]BF4 [Cp2MoCl2]BF4
Cp2MoCl2 Cp2MoCl2
[MoCl4(SEt2)2] [MoCl4(SEt2)2]
[Mo4O4Cl4(μ2-OEt)4(HOEt)2(μ3-O)2] C12H32Cl4Mo4O12
HMo2O5Cl2+ HMo2O5Cl2+

Reactivity and Reaction Mechanisms of Molybdenum Iv Tetrachloride

Redox Chemistry and Interconversion between Molybdenum Oxidation States

The chemistry of molybdenum is marked by its ability to exist in a wide range of oxidation states, and molybdenum(IV) tetrachloride serves as a key intermediate in the transformation between these states.

When subjected to heat, molybdenum(IV) tetrachloride undergoes thermal decomposition. In an open system, it readily loses a chlorine atom to form molybdenum(III) chloride (MoCl₃) and chlorine gas (Cl₂). This reaction represents a reduction of the molybdenum center from the +4 to the +3 oxidation state.

Reaction: 2 MoCl₄(s) → 2 MoCl₃(s) + Cl₂(g)

Conversely, in a sealed container, the decomposition of molybdenum trichloride (B1173362) can yield molybdenum dichloride and molybdenum tetrachloride, indicating the disproportionation of the Mo(III) state.

ReactantProduct(s)Condition
Molybdenum(IV) tetrachlorideMolybdenum(III) chloride, Chlorine gasHeating in an open container
Molybdenum(III) chlorideMolybdenum(II) chloride, Molybdenum(IV) tetrachlorideHeating in a sealed container

This table summarizes the thermal decomposition pathways of molybdenum chlorides.

The reduction of molybdenum(IV) to molybdenum(III) is a common and synthetically useful transformation. Molybdenum(IV) tetrachloride adducts, such as MoCl₄(THF)₂, can be stoichiometrically reduced to their molybdenum(III) counterparts. For instance, the reduction of tetrachlorobis(tetrahydrofuran)molybdenum(IV) with tin(II) chloride yields trichlorotris(tetrahydrofuran)molybdenum(III) and tin(IV) chloride. This method provides a controlled route to Mo(III) compounds, avoiding the over-reduction that can occur with stronger reducing agents like zinc metal.

Another approach involves the reduction of molybdenum(V) chloride with diphenylsilane, which can be controlled to produce either Mo(IV) or Mo(III) adducts in high yields depending on the stoichiometry. This highlights the accessibility of the Mo(IV) state as an intermediate in a stepwise reduction process.

Oxidative addition and reductive elimination are fundamental reaction types in organometallic chemistry that involve changes in the oxidation state and coordination number of the metal center. wikipedia.org Oxidative addition is a process where a molecule adds to a metal center, increasing its oxidation state by two. wikipedia.orglibretexts.org The reverse process is termed reductive elimination, where two ligands are eliminated from the metal center, forming a new bond between them and decreasing the metal's oxidation state by two. wikipedia.org

While specific examples of oxidative addition directly to molybdenum(IV) tetrachloride are not extensively documented in the readily available literature, the general principles apply to molybdenum chemistry. For instance, molybdenum(II) complexes can undergo oxidative addition to form molybdenum(IV) species. umb.edu Conversely, molybdenum(VI) complexes can be reduced to molybdenum(IV) species. mdpi.com Reductive elimination is favored in higher oxidation states, and for octahedral complexes, it often proceeds after the loss of a ligand to form a five-coordinate intermediate. umb.edu The groups being eliminated typically need to be in a cis position relative to each other on the metal center. wikipedia.org

Mechanistic Studies of Ligand Exchange and Substitution

Ligand exchange and substitution reactions are central to the coordination chemistry of molybdenum(IV) tetrachloride, allowing for the synthesis of a wide variety of derivatives with different electronic and steric properties.

The lability of ligands in molybdenum(IV) tetrachloride complexes is a key factor in their reactivity. Adducts such as MoCl₄(CH₃CN)₂ are useful precursors because the acetonitrile (B52724) ligands are relatively labile and can be readily displaced by other ligands, such as tetrahydrofuran (B95107) (THF). wikipedia.org

Ligand Exchange Reaction: MoCl₄(CH₃CN)₂ + 2 THF → MoCl₄(THF)₂ + 2 CH₃CN

The mechanisms of ligand substitution in octahedral complexes, such as those formed by molybdenum(IV), can generally be described as dissociative (D), associative (A), or interchange (I). libretexts.org In a dissociative mechanism, a ligand first detaches from the metal center, forming an intermediate with a lower coordination number, which is then attacked by the incoming ligand. In an associative mechanism, the incoming ligand first coordinates to the metal, forming a higher coordination number intermediate, from which the leaving group then departs. The interchange mechanism is a concerted process without a distinct intermediate. The specific pathway followed depends on various factors, including the nature of the metal, the ligands, and the reaction conditions.

The steric and electronic properties of the ligands play a crucial role in determining the rate and mechanism of substitution reactions, as well as the structure of the resulting molybdenum(IV) complexes.

Steric Effects: The size of the incoming and coordinated ligands can significantly influence the feasibility and geometry of a complex. For instance, bulky ligands may favor the formation of complexes with lower coordination numbers or specific isomeric arrangements to minimize steric hindrance. In the case of d⁰ cis-bis(imido) molybdenum complexes, the steric incompatibility of two cis-trimethylphosphine ligands was found to overcome the electronic preference for cis-chloride ligands, resulting in a trans-phosphine geometry. researchgate.net This demonstrates that steric demands can override electronic preferences in determining the final structure.

Electronic Effects: The electron-donating or -withdrawing nature of a ligand affects the electron density at the molybdenum center, which in turn influences its reactivity. Electron-donating ligands can stabilize higher oxidation states and may affect the lability of other ligands. For example, in molybdenum and tungsten nitrido and imido complexes, the electronic nature of the ligand trans to the nitrido or imido group influences the M-N bond strength and the redox potential of the complex. nih.gov Ligands that are strong π-donors, like chloride, often prefer to be cis to multiple-bonded ligands like imido groups to maximize π-bonding interactions with the metal's d-orbitals. researchgate.net

Specific Organic Transformations Mediated by Mo(IV) Species

Molybdenum(IV) tetrachloride and its derivatives serve as potent mediators in a variety of specific organic transformations. The reactivity of the Mo(IV) center enables unique reaction pathways, particularly in the cleavage of inert bonds and the transfer of functional groups.

C-O Bond Cleavage Reactions

While molybdenum pentachloride (MoCl₅) is the typical starting material, its reactions with ethers often proceed via reduction to Mo(IV) species, which are instrumental in the subsequent C-O bond cleavage. The interaction of molybdenum halides with ethers provides a pathway to Mo(IV)Cl₄ adducts and can lead to the scission of etheric C-O bonds, with the reaction outcome being highly dependent on the specific ether used.

The reaction with dimethyl ether, for instance, leads to the formation of a stable Mo(IV) adduct, MoCl₄(OMe₂)₂, without cleavage of the C-O bond. However, reactions with other ethers such as diethyl ether and anisole (B1667542) result in the cleavage of the C-O bond, producing alkyl or aryl chlorides and molybdenum(V) oxido- or alkoxido-complexes. For example, the reaction with anisole yields MoCl₃(OPh)₂ and methyl chloride. Similarly, diethyl ether reacts to form ethyl chloride.

The use of bidentate ethers like 1,2-diethoxyethane (B108276) results in the formation of chelated Mo(IV) tetrachloride adducts, such as MoCl₄(κ²-EtOCH₂CH₂OEt). In contrast, other ethers like tert-butyl methyl ether and 1,3-dioxane (B1201747) undergo more complex and non-selective bond activation pathways.

Table 1: Reactivity of Molybdenum Pentachloride with Various Ethers and Resulting Molybdenum Products This interactive table summarizes the products obtained from the reaction of MoCl₅ with different ethers, highlighting the formation of Mo(IV) species and the occurrence of C-O bond cleavage.

Ether ReactantMolar Ratio (MoCl₅:Ether)Primary Molybdenum ProductMo Oxidation StateC-O Bond CleavageOrganic Byproduct
Dimethyl ether (Me₂O)1:excessMoCl₄(OMe₂)₂IVNo-
Anisole (PhOMe)1:1MoCl₃(OPh)₂VYesMethyl chloride
Diethyl ether (Et₂O)1:1Variable Mo(V) speciesVYesEthyl chloride
1,2-Diethoxyethane1:1MoCl₄(κ²-EtOCH₂CH₂OEt)IVNo-
1,2-dimethoxypropane1:1MoCl₄(κ²-MeOCH₂CH(Me)OMe)IVNo-

NCN Group Transfer Reactivity

Molybdenum(IV) complexes have demonstrated unique reactivity in facilitating NCN group transfer reactions. A key example involves a monomeric molybdenum(IV) tetrakis enolate complex, Mo(OC[Ad]Mes)₄, which reacts with an NCN group donor. This reaction results in the transfer of the NCN group to the molybdenum center, leading to the oxidation of molybdenum from +4 to +6 and the formation of a terminal cyanoimide complex. nih.gov

The reaction proceeds through the interaction of the Mo(IV) complex with the NCN group donor, forming a transient adduct. nih.gov This is followed by the formal transfer of the NCN unit, yielding the final Mo(VI) product, 1-NCN, and byproducts from the donor molecule. The resulting Mo-N bond in the cyanoimide complex is exceptionally strong, with a calculated bond dissociation enthalpy of 104 kcal mol⁻¹, indicating a very stable product. nih.gov This reactivity highlights the ability of Mo(IV) centers to activate and mediate the transfer of complex functional groups, a transformation of significant interest in synthetic chemistry.

Hydrolytic Behavior and Aqueous Chemistry of Molybdenum(IV) Complexes

The aqueous chemistry of molybdenum(IV) is complex and predominantly characterized by the formation of stable, oxo-bridged polynuclear species rather than simple aqua ions. Molybdenum tetrachloride itself is noted to decompose in water. wikipedia.org

Contrary to some earlier beliefs, the molybdenum(IV) oxidation state is stable in aqueous solutions and does not readily disproportionate. imoa.info However, due to the high affinity of molybdenum for oxygen, its aqueous chemistry is dominated by the formation of oxo-molybdenum(IV) species. nih.govimoa.info Water plays a critical role as the oxygen source for the formation of the strong Mo≡O bond often found in these complexes. nih.govresearchgate.net

Experimental studies have shown that in acidic solutions, Mo(IV) primarily exists as a trinuclear cluster, the red-brown [Mo₃O₄]⁴⁺(aq) aqua ion. researchgate.netacs.org This incomplete cuboidal cluster is the most well-characterized Mo(IV) species in water. Efforts to study monomeric or dimeric Mo(IV) aqua ions are complicated by their tendency to convert to the more stable trimeric form. researchgate.net Oxidation of the Mo(IV) trimer by reagents like IrCl₆²⁻ proceeds, but the initial Mo(IV) trimer is a stable starting point. researchgate.net The rich aqueous chemistry of molybdenum allows for the existence of various aqua ions across multiple oxidation states, with the Mo(IV) state being represented by these robust polynuclear oxo-clusters. researchgate.net

X-ray Diffraction Studies

X-ray diffraction (XRD) is a cornerstone technique for determining the solid-state structure of crystalline materials like Molybdenum(IV) tetrachloride. By analyzing the pattern of diffracted X-rays, researchers can deduce the arrangement of atoms within a crystal lattice.

Single-crystal X-ray crystallography provides the most definitive structural information for a compound. Molybdenum(IV) tetrachloride is known to exist in at least two polymorphic forms, α-MoCl₄ and β-MoCl₄, each with a distinct crystal structure. wikipedia.org

The α-polymorph (α-MoCl₄) possesses a polymeric structure. wikipedia.org In this form, each molybdenum atom is octahedrally coordinated by six chlorine atoms. These [MoCl₆] octahedra share edges to form infinite chains. The structure consists of two terminal (unshared) chloride ligands and four bridging chloride ligands per molybdenum center.

The β-polymorph (β-MoCl₄) is a molecular solid composed of cyclic hexamers, with the formula (MoCl₄)₆. wikipedia.org In this unique arrangement, six molybdenum atoms form a ring, linked by bridging chlorine atoms. As with the alpha form, each molybdenum atom maintains a distorted octahedral coordination geometry, with two terminal and four bridging chlorides.

The molybdenum(IV) ion (Mo⁴⁺) in these structures is bonded to six chloride ions, forming edge-sharing [MoCl₆] octahedra. The Mo-Cl bond distances typically range from 2.25 to 2.50 Å. materialsproject.org

Powder X-ray diffraction (PXRD) is an essential tool for distinguishing between the different crystalline forms, or polymorphs, of a compound. Since the α and β forms of MoCl₄ possess distinct crystal structures, their PXRD patterns are unique. Each pattern serves as a crystalline "fingerprint," allowing for unambiguous identification.

The PXRD pattern is a plot of X-ray intensity versus the diffraction angle (2θ). The positions and relative intensities of the diffraction peaks are determined by the crystal lattice parameters (the size and shape of the unit cell). Because the polymeric chains of α-MoCl₄ and the discrete hexamers of β-MoCl₄ pack differently in the solid state, they produce significantly different diffraction patterns. This technique is therefore crucial for verifying the phase purity of a synthesized batch of Molybdenum(IV) tetrachloride and for studying phase transitions between the two polymorphs under different conditions.

Vibrational Spectroscopy

Vibrational spectroscopy probes the energy of molecular vibrations, providing insight into the types of chemical bonds present in a molecule and their local environment.

Infrared (IR) spectroscopy is used to characterize MoCl₄ and its complexes by identifying the vibrational frequencies of the molybdenum-chlorine bonds. The Mo-Cl stretching vibrations are typically observed in the far-infrared region of the spectrum, generally below 400 cm⁻¹. In studies of MoCl₄ adducts with thio- and seleno-ethers, such as trans-[MoCl₄(Me₂S)₂], IR spectroscopy is a key method for confirming the coordination of the ligands to the Mo(IV) center. rsc.org The number and position of the Mo-Cl stretching bands can also provide information about the geometry of the complex. For example, an octahedral [MoCl₄L₂] complex with trans geometry will exhibit a different pattern of IR-active Mo-Cl stretches compared to its cis isomer.

Raman spectroscopy is complementary to IR spectroscopy and is particularly useful for analyzing the solid-state structure of inorganic compounds. It has been used to characterize MoCl₄ precursor complexes employed in the chemical vapor deposition (CVD) of thin films. rsc.org For instance, the solid-state vibrational modes of complexes like [MoCl₄(nBu₂E)₂] (E = S, Se) can be analyzed to confirm their structure before their use as single-source precursors. rsc.org When these precursors are used to grow thin films, such as molybdenum disulfide (MoS₂) or molybdenum diselenide (MoSe₂), Raman spectroscopy is a powerful, non-destructive technique to confirm the composition and quality of the deposited film. rsc.org

Electronic Absorption and Emission Spectroscopy

Electronic absorption spectroscopy, typically using ultraviolet-visible (UV-Vis) light, provides information about the electronic structure of a compound. The Molybdenum(IV) center in MoCl₄ has a d² electron configuration. In a pseudo-octahedral ligand field created by the six chloride ions, the d-orbitals split into two energy levels: a lower-energy t₂g set and a higher-energy e_g set.

Electronic transitions from the ground state to excited states, known as d-d transitions, can occur when the molecule absorbs light of the appropriate energy. For a d² ion in an octahedral field, three spin-allowed transitions are theoretically possible. These transitions are often observed in the visible or near-UV region of the spectrum and are responsible for the color of the compound.

The UV-Vis spectra of MoCl₄ complexes, such as cis-[MoCl₄{RS(CH₂)₂SR}], have been recorded to characterize their electronic properties. rsc.org The position and intensity of the absorption bands are sensitive to the specific geometry of the complex and the nature of the ligands bonded to the molybdenum center. No emission or phosphorescence data for Molybdenum(IV) tetrachloride has been reported in the surveyed literature.

Applications of Molybdenum Iv Tetrachloride in Materials Science

Precursors for Thin Film Deposition

Molybdenum(IV) tetrachloride is part of a family of molybdenum chlorides used in vapor deposition techniques to create thin layers of molybdenum-containing materials on various substrates. These films are crucial in the manufacturing of semiconductor devices due to molybdenum's high melting point, low resistivity, and high thermal conductivity. researchgate.netresearcher.life

Molybdenum chloride precursors, which include molybdenum tetrachloride (MoCl₄), are utilized in deposition processes like Atomic Layer Deposition (ALD) and Chemical Vapor Deposition (CVD). colab.ws These techniques allow for the controlled growth of thin films with high uniformity and conformality, which is essential for modern microelectronics. While other precursors such as molybdenum pentachloride (MoCl₅) and molybdenum oxytetrachloride (MoOCl₄) are more commonly detailed in the literature for CVD and ALD processes, MoCl₄ is also identified as a viable precursor. researchgate.netcolab.ws

In specific applications, molybdenum tetrachloride is used to deposit an initial, thin layer of molybdenum. colab.ws This process can be performed via ALD or CVD. The deposition of this initial film is critical as it can prevent the oxidation of underlying sensitive materials during subsequent deposition steps that might use oxygen-containing precursors. colab.ws The process typically involves introducing the MoCl₄ precursor to a substrate held at an elevated temperature. colab.ws

ParameterValueSource
Precursor Molybdenum tetrachloride (MoCl₄) colab.ws
Deposition Method ALD / CVD colab.ws
Substrate Temperature 300°C - 500°C colab.ws
Alternative Precursors MoCl₂, MoCl₃, MoCl₅, MoCl₆ colab.ws

This table outlines the general conditions for depositing an initial molybdenum film using molybdenum chloride precursors, including MoCl₄.

While other molybdenum chlorides, such as molybdenum pentachloride (MoCl₅), are used as precursors in the ALD and CVD synthesis of molybdenum nitride (MoNₓ) and molybdenum carbide (MoCₓ) thin films, specific research detailing the use of molybdenum(IV) tetrachloride (MoCl₄) for these applications is not widely available in the current literature. The synthesis of these materials often involves reacting the molybdenum precursor with a nitrogen source like ammonia (B1221849) or a carbon source.

Development of Molybdenum Dichalcogenide (MoS₂, MoSe₂) Materials

Molybdenum disulfide (MoS₂) and molybdenum diselenide (MoSe₂), both transition metal dichalcogenides (TMDs), have garnered substantial research interest due to their unique electronic and optical properties, which make them suitable for applications in next-generation electronics and optoelectronics. The production of high-quality, large-area films of these materials is crucial for their practical application, with chemical vapor deposition (CVD) being a prominent synthesis method.

Precursors for Electrodeposition and Low-Pressure Chemical Vapor Deposition (LPCVD)

While various molybdenum-containing precursors are utilized for the synthesis of MoS₂ and MoSe₂, including molybdenum(V) chloride (MoCl₅) and different organometallic compounds, the use of molybdenum(IV) tetrachloride as a precursor is a subject of ongoing research. arxiv.orgaip.org Molybdenum chlorides, in general, are recognized as viable precursors for the deposition of molybdenum-containing films. patsnap.com

Recent studies have demonstrated the use of MoCl₄ in the form of its complexes as single-source precursors for the chemical vapor deposition (CVD) of MoS₂ and MoSe₂ thin films. rsc.orgrsc.org Specifically, complexes of MoCl₄ with thio- and seleno-ethers have been synthesized and investigated for this purpose. rsc.orgrsc.org These complexes are designed to be volatile and decompose at elevated temperatures to deposit the desired molybdenum dichalcogenide.

For instance, the complex trans-[MoCl₄(Me₂S)₂] has been identified as a potential precursor. rsc.org While electrodeposition is a common technique for producing MoS₂ films, the precursors typically involve tetrathiomolybdate (B108656) salts rather than molybdenum chlorides. mdpi.com The direct use of MoCl₄ in electrodeposition processes for MoS₂ and MoSe₂ is not yet well-documented in scientific literature. Similarly, while LPCVD is a widely used technique for growing MoS₂ films, the common precursors are often molybdenum oxides (MoO₃) or other molybdenum halides like MoCl₅. arxiv.org

Exploration of Precursor Design for Controlled Deposition

The design of precursors is a critical aspect of achieving controlled deposition of 2D materials like MoS₂ and MoSe₂. The ideal precursor should be stable at room temperature, sufficiently volatile to be transported into the reaction chamber, and should decompose cleanly at a specific temperature to yield the desired material with minimal impurities.

Research into MoCl₄-based precursors has focused on the synthesis of coordination complexes to enhance these properties. By coordinating MoCl₄ with organic ligands, such as thioethers and selenoethers, new molecular precursors with improved volatility and decomposition characteristics have been developed. rsc.orgrsc.org For example, complexes like [MoCl₄(nBu₂E)₂] (where E = S or Se) have been synthesized and their thermal decomposition has been studied to assess their suitability for CVD. rsc.orgrsc.org

The thermal gravimetric analysis (TGA) of these complexes provides insights into their decomposition pathways, which is crucial for designing the CVD process parameters. For [MoCl₄(nBu₂Se)₂], the final residue is consistent with the formation of MoSe₂, while for [MoCl₄(nBu₂S)₂], the decomposition is more complex. rsc.org These findings highlight the importance of ligand selection in precursor design for the controlled and clean deposition of molybdenum dichalcogenides.

Nanomaterials and Composite Material Synthesis

Molybdenum nanoparticles exhibit interesting catalytic and material properties. The synthesis of these nanoparticles often involves the reduction of a molybdenum precursor.

Integration into Polymer Matrices (e.g., Nafion)

Nafion, a perfluorinated sulfonic acid ionomer, is widely used as a proton exchange membrane in fuel cells and other electrochemical devices. nih.govnafion.com The incorporation of inorganic nanomaterials into the Nafion matrix is a common strategy to enhance its properties, such as proton conductivity and mechanical stability, especially at elevated temperatures and low humidity. mdpi.com

While there is no direct report on the integration of molybdenum nanoparticles derived from molybdenum(IV) tetrachloride into Nafion, related research has shown the immobilization of other molybdenum compounds within a Nafion matrix. For instance, molybdenum(VI) oxychloride has been successfully immobilized on the surface of Nafion through an ion exchange method to create a recyclable catalyst. rsc.org This demonstrates the feasibility of incorporating molybdenum species into the polymer structure. The general approach for creating such composite membranes involves dispersing pre-synthesized nanoparticles or generating them in-situ within the Nafion matrix. nih.gov

Catalytic Applications of Molybdenum Iv Tetrachloride and Its Derivatives

Role as a Catalyst Precursor in Polymerization Reactions

Molybdenum-based catalysts are instrumental in the field of polymer chemistry, particularly in the metathesis polymerization of acetylenes. While MoCl₄ itself is a key precursor, related compounds like molybdenum(VI) oxytetrachloride (MoOCl₄) have been extensively studied to develop highly efficient catalytic systems.

Catalysts derived from molybdenum(VI) oxytetrachloride (MoOCl₄) are particularly effective in inducing the living polymerization of substituted acetylenes. kpi.ua This process allows for the synthesis of polymers with well-defined molecular weights and narrow polydispersity ratios. The effectiveness of these catalyst systems often depends on the combination of a cocatalyst and a suitable solvent.

For instance, the MoOCl₄–n-Bu₄Sn–EtOH system has been identified as a highly efficient initiator for the living polymerization of various substituted acetylenes, including o-CF₃-phenylacetylene, 1-chloro-1-octyne, and 2-octyne. kpi.ua The choice of solvent plays a critical role; using anisole (B1667542) instead of toluene (B28343) has been shown to remarkably increase the initiator efficiency. kpi.ua This is attributed to the ability of anisole to solvate or coordinate with the MoOCl₄-based species, thereby stabilizing it. kpi.ua

The addition of a cocatalyst, such as tetrabutyltin (B32133) (n-Bu₄Sn), and an alcohol like ethanol (B145695) (EtOH) is crucial for the catalyst's performance. kpi.uaresearchgate.net Studies suggest that the cocatalyst engages in transalkylation with the molybdenum compound, leading to the formation of a molybdenum carbene, which is the active species that initiates polymerization. researchgate.net

Table 1: Effect of Solvent and Cocatalyst on the Polymerization of o-CF₃-phenylacetylene

Catalyst System Solvent Initiator Efficiency (%) Polydispersity Ratio (Mw/Mn)
MoOCl₄–n-Bu₄Sn–EtOH (1:1:2) Toluene ~10 >1.1
MoOCl₄–n-Bu₄Sn–EtOH (1:1:2) Anisole 40 1.03

Data sourced from Hayano, S., Itoh, T., & Masuda, T. (1999). kpi.ua

Catalysis in Organic Synthesis

Molybdenum(IV) complexes are effective catalysts for a variety of organic transformations, offering unique reactivity and selectivity profiles. They have proven particularly useful in allylic substitution reactions and have been explored for their potential in redox catalysis.

Molybdenum(IV) complexes supported by β-diketonate ligands have been identified as highly active pre-catalysts for allylic substitution reactions. nih.govrsc.org These reactions typically involve the coupling of allylic alcohols with carbon nucleophiles such as phenols and anisole. nih.gov The catalytic activity is significantly enhanced when the chloride ligands on the molybdenum center are replaced with triflate (OTf) groups, which are better leaving groups. nih.gov

The resulting bistriflate complexes, such as RMoIV(OTf)2, are strongly Lewis acidic and demonstrate high efficiency in promoting the substitution of allylic alcohols. nih.gov This methodology has been successfully applied to challenging reactions like the 3,3-cyclocoupling of an allylic alcohol with p-cresol (B1678582) to form chroman moieties, which are common in pharmaceutical compounds. nih.gov Molybdenum-catalyzed allylic alkylation provides a useful and often complementary approach to the more common palladium-catalyzed reactions, sometimes offering different regioselectivity and stereocontrol. osti.govnih.gov

Research into the mechanism of Mo(IV)-catalyzed allylic substitutions has revealed that the initial Mo(IV) complex often acts as a pre-catalyst. The catalytically active species are typically highly Lewis acidic complexes formed in situ. nih.gov For example, the reaction of RMoIVCl2 with a silver salt like AgOTf generates the more active RMoIV(OTf)2 species. nih.gov

Spectroscopic studies have shown that under catalytic conditions, the Mo(IV) center can be oxidized to form higher-valent species, such as Mo(V) oxo or Mo(VI) nitrido complexes. nih.gov While these higher-valent species can also catalyze the reaction, they do so at much slower rates compared to the Mo(IV) complexes. nih.gov This understanding allows for the careful design of reaction conditions to maintain the catalyst in its most active Mo(IV) state, leading to more efficient and faster catalysis at lower catalyst loadings. nih.gov

The redox chemistry of molybdenum is central to its catalytic activity. Molybdenum-based catalysts are integral to industrial selective oxidation processes, such as the conversion of propene to acrolein and methanol (B129727) to formaldehyde (B43269). imoa.info In these reactions, molybdenum cycles between higher and lower oxidation states, often involving Mo(VI) and Mo(IV) intermediates, facilitating oxygen atom transfer from the catalyst's lattice to the organic substrate. imoa.info

Molybdenum complexes have also been investigated for the oxidation of N-heterocycles to their corresponding N-oxides using hydrogen peroxide as the oxidant. nih.gov Mechanistic studies in some systems point to the formation of active peroxo complexes. nih.gov Furthermore, molybdenum and iron have been shown to work synergistically to dramatically accelerate the reduction of Np(V) to Np(IV), a critical step in nuclear waste treatment, showcasing the potential of Mo(IV) in complex redox transformations. nih.gov

Precursors for Heterogeneous Catalysts

Molybdenum(IV) tetrachloride and its derivatives are valuable precursors for the synthesis of solid-state, heterogeneous catalysts. These catalysts are crucial in large-scale industrial applications due to their stability, ease of separation, and recyclability.

Molybdenum oxides supported on materials like silica (B1680970) (SiO₂) or alumina (B75360) (Al₂O₃) are used in olefin metathesis and selective oxidation reactions. imoa.info For instance, a heterogeneous catalyst system derived from MoOCl₄ supported on silica, combined with SnMe₄, has been used for the metathesis of α-olefins. ereztech.com

In the petroleum industry, molybdenum-based catalysts are essential for hydrodesulfurization (HDS), the process of removing sulfur from crude oil and fuels. imoa.info The active catalyst is molybdenum disulfide (MoS₂), often promoted with cobalt or nickel and supported on alumina. imoa.info Precursors like ammonium (B1175870) heptamolybdate are typically used, which are then converted to the active sulfide (B99878) form. imoa.info The unique layered structure of MoS₂ provides the catalytic sites at its edges for the hydrogenation and removal of sulfur. imoa.info

Additionally, molybdenum carbides (e.g., Mo₂C) are gaining interest as efficient and cost-effective catalysts for reactions like the selective hydrogenation of naphthalene. These materials can be prepared from molybdenum precursors supported on materials like activated carbon.

Table 2: Industrial Applications of Heterogeneous Molybdenum-Based Catalysts

Catalyst Type Application Reaction Importance
Sulfided Co-Mo or Ni-Mo on alumina Hydrotreating Hydrodesulfurization Removal of sulfur from petroleum products imoa.info
Bi-Mo oxides Selective Oxidation Propene oxidation/ammoxidation Synthesis of acrolein and acrylonitrile (B1666552) for polymers imoa.info
Fe-Mo oxides Selective Oxidation Methanol oxidation Production of formaldehyde for resins and polymers imoa.info
Mo oxide on alumina Olefin Metathesis Propene to ethene and butene Synthesis of various olefins imoa.info

Data sourced from the International Molybdenum Association. imoa.info

Relationship to Hydrodesulfurization (HDS) and Hydrodeoxygenation (HDO) Catalysts

The primary role of molybdenum compounds in HDS and HDO catalysis is to form highly active and stable molybdenum disulfide (MoS₂) catalysts. These catalysts are adept at cleaving carbon-sulfur and carbon-oxygen bonds in the presence of hydrogen.

Hydrodesulfurization (HDS):

In the refining of petroleum, sulfur-containing organic compounds must be removed to prevent the emission of sulfur oxides upon combustion, which contribute to acid rain. Molybdenum-based catalysts, particularly cobalt- or nickel-promoted MoS₂ supported on alumina (Al₂O₃), are the industry standard for HDS. imoa.info The active catalyst consists of slabs of MoS₂ with promoter atoms (Co or Ni) located at the edges. imoa.info These edge sites are where the catalytic reactions occur. imoa.info

The general mechanism for HDS involves the adsorption of the sulfur-containing molecule onto the catalyst surface, followed by hydrogenation and cleavage of the C-S bond, ultimately releasing the sulfur as hydrogen sulfide (H₂S). The choice of precursor for the molybdenum catalyst can influence the final properties of the MoS₂ slabs, such as their size, stacking, and the number of active edge sites. Commonly used industrial precursors include ammonium heptamolybdate and molybdenum trioxide. imoa.info While Molybdenum(IV) tetrachloride is not a conventional precursor in large-scale industrial applications, in principle, it could be used to synthesize MoS₂ catalysts, though challenges related to its handling and reactivity would need to be addressed.

Hydrodeoxygenation (HDO):

The upgrading of bio-oils, derived from biomass, often requires the removal of oxygen to increase their energy density and stability. HDO is a key process in this upgrading, and molybdenum-based catalysts, including molybdenum carbides (Mo₂C) and sulfides (MoS₂), have shown significant activity. researchgate.nete3s-conferences.org These catalysts can selectively cleave C-O bonds in various oxygenated compounds found in bio-oils, such as phenols, furans, and acids.

Similar to HDS, the catalytic activity in HDO is associated with the active sites on the molybdenum-based material. For instance, in molybdenum carbide catalysts, both the carbidic and oxophilic (oxygen-loving) molybdenum sites play a role in the reaction pathways. mdpi.com The choice of precursor and preparation method can be tailored to optimize the catalyst for specific HDO reactions.

Table 1: Common Molybdenum-Based Catalysts in HDS and HDO

Catalyst SystemSupportPromoter(s)Typical Application
MoS₂Alumina (γ-Al₂O₃)Cobalt (Co), Nickel (Ni)Hydrodesulfurization (HDS) of petroleum feedstocks
MoS₂Carbon, Silica-Hydrodeoxygenation (HDO) of bio-oils
Mo₂CCarbon, AluminaNickel (Ni)Hydrodeoxygenation (HDO) of phenolic compounds
Ni-Mo-W SulfidesAlumina-Deep HDS and hydrodenitrogenation (HDN)

Development of Molybdenum-based Catalysts Resistant to Poisoning

A significant advantage of molybdenum-based catalysts is their inherent resistance to sulfur poisoning, a common issue with many other types of catalysts, such as those based on precious metals. imoa.info This sulfur tolerance is a key reason for their widespread use in HDS. However, these catalysts can be susceptible to other poisons, such as phosphorus and nitrogen compounds, which can be present in certain feedstocks.

Resistance to Sulfur Poisoning:

The active phase of the catalyst in HDS is molybdenum disulfide (MoS₂). Since the catalyst is already in a sulfided state, it operates effectively in a sulfur-rich environment that would deactivate many other catalytic materials. In fact, a certain partial pressure of H₂S is often required to maintain the sulfided state of the catalyst and prevent its reduction to a less active metallic form. While MoS₂ itself is highly resistant to sulfur, studies have shown that its performance can still be affected under certain conditions. researchgate.netelsevierpure.com

Phosphorus Poisoning:

Phosphorus can be a significant poison for molybdenum-based HDS catalysts, particularly those supported on carbon. tue.nl Research has shown that the poisoning effect is due to the blockage of active sites by phosphine (B1218219) (PH₃), which can be formed from the reduction of phosphorus compounds under reaction conditions. tue.nl Interestingly, alumina-supported molybdenum catalysts exhibit a much higher resistance to phosphorus poisoning. tue.nl This is attributed to the strong interaction between phosphate (B84403) species and the alumina support, which prevents their reduction to phosphine. tue.nl

Strategies for Enhancing Poison Resistance:

The development of more robust and poison-resistant molybdenum-based catalysts is an active area of research. Key strategies include:

Support Modification: The choice and modification of the support material can have a significant impact on poison resistance. As seen with phosphorus poisoning, the use of alumina can mitigate the deactivating effects. Modifying supports with elements like magnesium or boron can also enhance catalytic activity and stability. mdpi.com

Development of Novel Catalyst Formulations: The use of bimetallic or trimetallic catalysts, such as Ni-Mo-W systems, can lead to enhanced activity and stability. mdpi.com Unsupported catalysts are also being explored as they offer the highest concentration of active sites. mdpi.com

Defect Engineering: Creating and controlling defects in the molybdenum sulfide structure can enhance catalytic activity. rsc.org These defects can act as active sites for catalytic reactions.

Acid Treatment: Post-synthesis treatments, such as acid leaching, can be used to remove less active phases and unblock active sites, leading to a significant increase in catalytic activity. nih.gov

Table 2: Summary of Poisoning Effects and Mitigation Strategies

PoisonMechanism of DeactivationMitigation Strategies
SulfurGenerally well-tolerated by MoS₂ catalysts.Maintain appropriate H₂S partial pressure.
PhosphorusBlockage of active sites by phosphine (PH₃) on carbon-supported catalysts.Use of alumina support which strongly interacts with phosphate.
Nitrogen CompoundsCompetitive adsorption on active sites.Development of catalysts with higher hydrogenation activity (e.g., Ni-promoted).

Q & A

Q. How can computational methods (DFT, MD) complement experimental studies of MoCl₄’s electronic structure and reactivity?

  • Methodological Answer : DFT calculations (e.g., B3LYP/def2-TZVP) predict molecular orbitals, bond dissociation energies, and reaction pathways. MD simulations model solvent interactions and diffusion dynamics. Validate computational models against experimental XRD and spectroscopic data. Use software suites like ORCA or VASP with periodic boundary conditions for solid-state systems .

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